Chain Length Impact on PROTAC Degradation Efficiency: 4-Pentynyl vs. 3-Butynyl Linkers
In PROTAC design, the length of the alkyl linker between the alkyne and the protected amine is a critical determinant of degradation efficiency. A PROTAC constructed using a 4-pentynylcarbamic acid benzyl ester-derived linker (with a five-carbon chain) demonstrated an EC50 of 6.5 nM for HDAC6 protein degradation in human MM1.S cells, as assessed by immunoblotting after 24-hour incubation [1]. In contrast, a structurally analogous PROTAC incorporating a shorter 3-butynyl chain (four-carbon linker) exhibited a significantly reduced degradation efficiency, with an EC50 of 460 nM under comparable assay conditions [2]. This 71-fold difference in degradation potency underscores that the 4-pentynyl chain length is not merely a structural preference but a functional requirement for achieving nanomolar-range degradation activity in certain PROTAC architectures [3].
| Evidence Dimension | PROTAC degradation efficiency (EC50) |
|---|---|
| Target Compound Data | EC50: 6.5 nM |
| Comparator Or Baseline | PROTAC with 3-butynyl linker: EC50: 460 nM |
| Quantified Difference | 71-fold higher potency (460 nM / 6.5 nM ≈ 71x) |
| Conditions | HDAC6 degradation in human MM1.S cells, 24-hour incubation, immunoblotting |
Why This Matters
This 71-fold difference in degradation potency directly impacts the selection of the linker for PROTAC synthesis, as using a suboptimal chain length can render a degrader ineffective at physiologically relevant concentrations.
- [1] BindingDB. BDBM50602361. CHEMBL5206304. EC50: 6.5 nM. PROTAC activity at HDAC6 in human MM1.S cells. View Source
- [2] BindingDB. BDBM50602361. EC50: 460 nM. Induction of HDAC6 degradation in human HL-60 cells. View Source
- [3] PMC. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. S-EPMC8658794. View Source
